molecular formula C18H20N4O3S B2845015 N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide CAS No. 868978-79-4

N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide

Cat. No. B2845015
CAS RN: 868978-79-4
M. Wt: 372.44
InChI Key: RTVWHVBPAIFTJS-UHFFFAOYSA-N
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Description

“N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide and its derivatives have shown significant potential in antimicrobial and antifungal applications. Studies have demonstrated the synthesis of various compounds incorporating this moiety with promising results as antimicrobial agents. For example, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, other studies have focused on synthesizing and characterizing N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, which were screened for antifungal activities against Candida albicans and Aspergillus niger, demonstrating better antifungal activity than the reference drug fluconazole (Ugwu & Okoro, 2014).

Synthesis and Characterization for Various Applications

The compound and its derivatives have been extensively studied for their synthesis and characterization, leading to various applications. A notable study involves the synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, prepared from 3-amino-2-phenylpropenal and creatinine, indicating the versatility of this compound in chemical synthesis (Lindström, 1995). Another study reported the synthesis of novel imidazole derivatives as antifungal agents, including ADME prediction and molecular docking studies, showing significant activity against Candida albicans and Candida krusei (Altındağ et al., 2017).

Potential in Antitumor and Antiviral Research

Research has also explored the potential of this compound in antitumor and antiviral applications. For instance, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors indicated their potential in cancer treatment (Shukla et al., 2012). Another study designed 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines for testing as antirhinovirus agents, showing strong antiviral activity (Hamdouchi et al., 1999).

Exploration in Coordination Complexes and Antioxidant Activity

The compound's derivatives have been used in the synthesis of coordination complexes and evaluated for their antioxidant activities. One study synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, revealing significant antioxidant activity (Chkirate et al., 2019).

properties

IUPAC Name

N-[4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-8-10-22-12-16(21-18(22)11-13)7-9-19-26(24,25)17-5-3-15(4-6-17)20-14(2)23/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWHVBPAIFTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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